molecular formula C12H11ClN2O B1621879 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine CAS No. 219865-94-8

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine

Cat. No. B1621879
CAS RN: 219865-94-8
M. Wt: 234.68 g/mol
InChI Key: DVXVRGGVIMNANI-UHFFFAOYSA-N
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Description

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine is a chemical compound with the CAS Number: 219865-94-8 . It has a molecular weight of 234.68 . The IUPAC name for this compound is 6-(4-chloro-2-methylphenoxy)-3-pyridinylamine .


Molecular Structure Analysis

The InChI code for 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine is 1S/C12H11ClN2O/c1-8-6-9(13)2-4-11(8)16-12-5-3-10(14)7-15-12/h2-7H,14H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Polymer Chemistry and Materials Science

Amine-bis(phenolate) chromium(III) chloride complexes, including variants like 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine, have been shown to catalyze the copolymerization of cyclohexene oxide and carbon dioxide. These complexes can yield low molecular weight polycarbonates with narrow dispersities, indicating potential applications in polymer chemistry and materials science (Devaine-Pressing, Dawe, & Kozak, 2015).

Organic Synthesis

In organic chemistry, derivatives of 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine have been explored for various syntheses. For example, their reaction with phenolates and activated methylene nucleophiles has been studied, showing their utility as building blocks for synthesizing substituted 7-azaindole derivatives (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Heterocyclic Chemistry

The compound has also been involved in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, highlighting its role in the development of potentially biologically active compounds in heterocyclic chemistry (Kumar & Mashelker, 2006).

Catalysis

Additionally, the compound has been utilized in catalyst systems. For example, in the synthesis of polymers of carbonic acid, where amine-based catalysts like 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine may play a role in influencing reaction mechanisms and product characteristics (Kricheldorf, Böhme, Schwarz, & Schultz, 2003).

Coordination Chemistry

In the field of coordination chemistry, the compound has been explored in the synthesis and study of iron(III) complexes. These complexes, featuring ligands like 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine, have been investigated as functional models for catechol 1,2-dioxygenases, providing insights into the role of ligand stereoelectronic properties in enzyme activity (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

properties

IUPAC Name

6-(4-chloro-2-methylphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-6-9(13)2-4-11(8)16-12-5-3-10(14)7-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXVRGGVIMNANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384141
Record name 6-(4-chloro-2-methylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219865-94-8
Record name 6-(4-chloro-2-methylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-chloro-2-methyl-phenoxy)-5-nitropyridine (203 mg, 0.77 mmol) was dissolved in 95% ethanol (3 mL) and treated with 20% palladium hydroxide on carbon (50 mg). The reaction mixture was shaken in a hydrogen atmosphere (40 psi) for 1 hour. The solution was filtered through celite and concentrated in vacuo. MS (m/z): 234/236 (M+H)+ ; C12H11N2OCl requires 234.7.
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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